Gatifloxacin N-Oxide Gatifloxacin N-Oxide Gatifloxacin N-Oxide is an impurity of Gatifloxacin.
Brand Name: Vulcanchem
CAS No.: 1798008-43-1
VCID: VC0193936
InChI: InChI=1S/C19H22FN3O5/c1-10-9-23(27,6-5-21-10)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)8-13(17(12)24)19(25)26/h7-8,10-11,21H,3-6,9H2,1-2H3,(H,25,26)
SMILES:
Molecular Formula: C19H22FN3O5
Molecular Weight: 391.4 g/mol

Gatifloxacin N-Oxide

CAS No.: 1798008-43-1

Cat. No.: VC0193936

Molecular Formula: C19H22FN3O5

Molecular Weight: 391.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Gatifloxacin N-Oxide - 1798008-43-1

Specification

CAS No. 1798008-43-1
Molecular Formula C19H22FN3O5
Molecular Weight 391.4 g/mol
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C19H22FN3O5/c1-10-9-23(27,6-5-21-10)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)8-13(17(12)24)19(25)26/h7-8,10-11,21H,3-6,9H2,1-2H3,(H,25,26)
Standard InChI Key INAPBMHQEZGEQN-UHFFFAOYSA-N
Canonical SMILES CC1C[N+](CCN1)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-]

Introduction

Chemical Structure and Properties

Structural Characteristics

Gatifloxacin N-Oxide (CAS No. 1798008-43-1) is a quinolone derivative with the molecular formula C19H22FN3O5 and a molecular weight of 391.4 g/mol . The IUPAC name for this compound is 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid . The structure features a quinoline core with specific functional groups, including a cyclopropyl group at position 1, a fluorine at position 6, a methoxy group at position 8, and a 3-methyl-1-oxide-piperazinyl moiety at position 7 .

The chemical structure distinguishes itself from the parent gatifloxacin by the presence of an N-oxide group on the piperazine ring, which significantly alters its physicochemical properties and potentially its biological activity . This modification creates a zwitterionic structure with an N-oxide ([N+][O-]) functional group.

Physical and Chemical Properties

The physical properties of Gatifloxacin N-Oxide include its appearance as a solid compound at room temperature. Key physicochemical properties of Gatifloxacin N-Oxide are summarized in Table 1.

Table 1: Physicochemical Properties of Gatifloxacin N-Oxide

PropertyValueReference
Molecular Weight391.4 g/mol
Molecular FormulaC19H22FN3O5
Physical StateSolid
Log P (predicted)1.5
Standard InChIInChI=1S/C19H22FN3O5/c1-10-9-23(27,6-5-21-10)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)8-13(17(12)24)19(25)26/h7-8,10-11,21H,3-6,9H2,1-2H3,(H,25,26)
Standard InChIKeyINAPBMHQEZGEQN-UHFFFAOYSA-N

The N-oxide moiety in this compound enhances its hydrogen bonding capabilities, potentially increasing its reactivity and interactions with biological macromolecules. The inclusion of the N-oxide group also modifies the electron distribution within the molecule, which may affect its chemical behavior and stability compared to the parent compound.

Synthesis and Production

Synthetic Routes

The synthesis of Gatifloxacin N-Oxide typically involves the oxidation of the piperazine nitrogen in gatifloxacin. The general synthetic pathway often employs suitable oxidizing agents to selectively convert the tertiary amine of the piperazine ring to an N-oxide while preserving the rest of the molecular structure .

A related compound, N-Boc Gatifloxacin N-Oxide, serves as an intermediate in the synthesis of Gatifloxacin N-Oxide . This intermediate contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions .

The synthesis of gatifloxacin itself, which serves as the precursor to Gatifloxacin N-Oxide, involves the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine . This reaction is typically carried out in dipolar aprotic solvents such as dimethylsulfoxide (DMSO) at temperatures between 40°C and 70°C . The subsequent oxidation to form the N-oxide is performed as a separate step.

Purification Techniques

Purification of Gatifloxacin N-Oxide often involves chromatographic techniques, particularly silica gel column chromatography . This method allows for the separation of the target compound from reaction byproducts and unreacted starting materials. Typically, mixtures of organic solvents such as hexane and ethyl acetate are used as eluents in these purification processes .

High-performance liquid chromatography (HPLC) serves as both an analytical and preparative technique for the purification and analysis of Gatifloxacin N-Oxide . The compound's retention characteristics in reverse-phase HPLC systems provide a means for both identification and purification .

Applications and Uses

Quality Control Applications

Gatifloxacin N-Oxide serves a crucial role as an impurity standard in the synthesis and quality control of gatifloxacin . As pharmaceutical regulations become increasingly stringent, the identification and quantification of potential impurities in drug substances have become essential components of quality assurance procedures.

The presence of Gatifloxacin N-Oxide as an impurity in gatifloxacin formulations must be monitored and controlled to ensure product quality and safety. Regulatory agencies typically establish acceptable limits for such impurities, necessitating reliable analytical methods for their detection and quantification .

Research Applications

Beyond its role as an impurity standard, Gatifloxacin N-Oxide has research applications in drug development and studies of structure-activity relationships . The modifications introduced by the N-oxide group provide insights into how structural changes affect the biological activity of fluoroquinolone antibiotics .

Researchers utilize compounds like Gatifloxacin N-Oxide to better understand the pharmacological properties and mechanism of action of fluoroquinolones . Such studies contribute to the development of new antibacterial agents with improved efficacy and reduced side effects .

Biological Activity

Structure-Activity Relationships

Research on N-oxide-containing compounds has revealed important structure-activity relationships relevant to their biological effects . Table 2 compares the structural features and activities of selected N-oxide-containing compounds studied for their antibacterial properties.

Table 2: Structure-Activity Relationships of Selected N-Oxide-Containing Compounds

Compound TypeKey Structural FeaturesBiological ActivityReference
Furoxan derivativesAmide-furoxan moietyMIC90 values around 0.4 μM against actively growing M. tuberculosis
Benzofuroxan derivativesBenzofuroxan coreMIC90 values ranging from 1.1 to >62 μM against M. tuberculosis
Quinoxaline di-N-oxidesQuinoxaline core with two N-oxide groupsMIC90 values ranging from 5.2 to 39.7 μM against M. tuberculosis
Gatifloxacin N-OxideFluoroquinolone core with piperazinyl N-oxideUsed primarily as an impurity standard

The presence of an N-oxide group can significantly impact a compound's biological activity, as demonstrated by the varying MIC90 values (minimum inhibitory concentration required to inhibit 90% of bacterial growth) of different N-oxide-containing compounds . These structure-activity relationships provide valuable insights for rational drug design and the development of new antibacterial agents .

Analytical Methods

Chromatographic Techniques

Several analytical methods have been developed for the detection and quantification of Gatifloxacin N-Oxide, particularly in the context of impurity profiling of gatifloxacin . High-performance liquid chromatography (HPLC) represents the most commonly employed technique for this purpose .

Reverse-phase HPLC with UV detection has been widely used for the analysis of gatifloxacin and its related impurities, including Gatifloxacin N-Oxide . Typical HPLC conditions involve C18 columns and mobile phases consisting of mixtures of water and organic solvents, often with pH modifiers to improve peak shape and resolution .

Spectroscopic Methods

Spectroscopic techniques, particularly UV spectrophotometry, provide complementary methods for the analysis of Gatifloxacin N-Oxide . The compound typically exhibits characteristic absorption patterns in the UV region, which can be utilized for its identification and quantification .

Infrared (IR) spectroscopy can also be employed to identify key functional groups in Gatifloxacin N-Oxide, including the characteristic N-oxide moiety . The N-oxide group typically shows characteristic absorption bands that distinguish it from the parent compound .

Determination of Lipophilicity

The lipophilicity of N-oxide compounds, including derivatives like Gatifloxacin N-Oxide, can be determined using methods such as the shake-flask technique or reversed-phase HPLC analysis . These measurements provide important information about the compound's physicochemical properties and potential pharmacokinetic behavior .

Research has shown that the prediction of the partition coefficient (log P) by RP-HPLC analysis can result in high accuracy and can replace the shake-flask method, avoiding experimental problems presented by N-oxide compounds . This approach allows for more efficient characterization of compounds like Gatifloxacin N-Oxide .

Research Findings and Toxicological Considerations

Current Research

Current research involving N-oxide compounds similar to Gatifloxacin N-Oxide focuses on their potential as antibacterial agents, particularly against drug-resistant strains . Studies have shown that some N-oxide-containing compounds exhibit promising activity against Mycobacterium tuberculosis, including both actively growing and dormant forms .

Compound 8 (a benzofuroxan derivative) described in one study showed promising activity against both active and nonreplicating Mycobacterium tuberculosis, with MIC90 values of 1.10 and 6.62 μM, respectively . This dual activity against both metabolic states of bacteria is particularly valuable for developing new antimicrobial agents .

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